molecular formula C9H15N3O3 B1405749 tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 1219838-72-8

tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No.: B1405749
CAS No.: 1219838-72-8
M. Wt: 213.23 g/mol
InChI Key: LUQVTKJYPIONEO-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate is an organic compound that features a tert-butyl carbamate group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative. One common method includes the use of tert-butyl N-hydroxycarbamate, which undergoes O-alkylation with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the use of palladium-catalyzed amidation of aryl halides with tert-butyl carbamate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: It finds applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in the compound’s bioactivity by undergoing hydrolysis to release active species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and tert-butyl carbamates, such as:

Uniqueness

tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl carbamate group with an oxadiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6(7-12-10-5-14-7)11-8(13)15-9(2,3)4/h5-6H,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVTKJYPIONEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186487
Record name 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219838-72-8
Record name 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219838-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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